molecular formula C18H18BrIN2O3 B15013634 N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide

N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide

Cat. No.: B15013634
M. Wt: 517.2 g/mol
InChI Key: VJNSFLUCQCWFJK-SRZZPIQSSA-N
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Description

N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide is a complex organic compound characterized by the presence of bromine, iodine, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide typically involves the condensation of 5-bromo-2-propoxybenzaldehyde with 2-(4-iodophenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the presence of bromine and iodine atoms may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetohydrazide
  • N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide

Uniqueness

N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity

This detailed article provides a comprehensive overview of N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H18BrIN2O3

Molecular Weight

517.2 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-propoxyphenyl)methylideneamino]-2-(4-iodophenoxy)acetamide

InChI

InChI=1S/C18H18BrIN2O3/c1-2-9-24-17-8-3-14(19)10-13(17)11-21-22-18(23)12-25-16-6-4-15(20)5-7-16/h3-8,10-11H,2,9,12H2,1H3,(H,22,23)/b21-11+

InChI Key

VJNSFLUCQCWFJK-SRZZPIQSSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)COC2=CC=C(C=C2)I

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C=NNC(=O)COC2=CC=C(C=C2)I

Origin of Product

United States

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